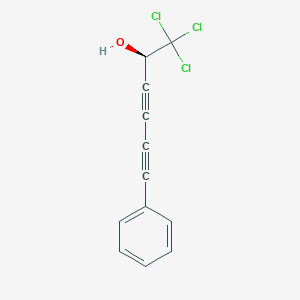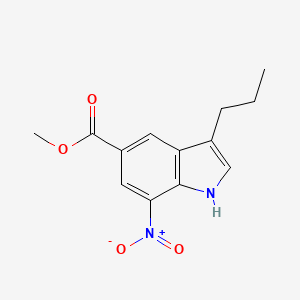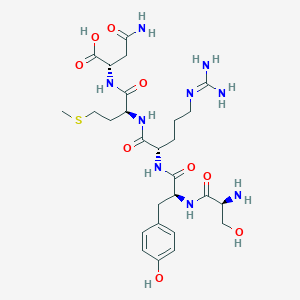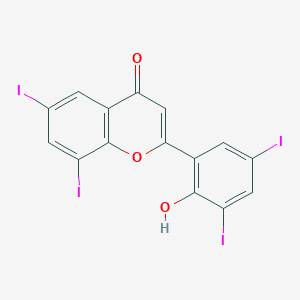![molecular formula C28H36N2 B14220858 3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is a complex organic compound that belongs to the class of anilines. This compound is characterized by its unique structure, which includes a quinoline moiety attached to an aniline derivative. The presence of the quinoline ring imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Alkylation of Aniline: The aniline derivative is then alkylated using pentyl halides in the presence of a base such as potassium carbonate to form N,N-dipentylaniline.
Coupling Reaction: The final step involves a coupling reaction between the quinoline derivative and N,N-dipentylaniline using a palladium-catalyzed Heck reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to the presence of the quinoline ring.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: Similar structure but with a pyridine ring instead of a quinoline ring.
N,N-dipentyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: Similar structure but with a pyridine ring and different alkyl groups.
Uniqueness
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. The quinoline moiety enhances the compound’s ability to interact with biological targets, making it a valuable compound for research in various fields.
特性
分子式 |
C28H36N2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C28H36N2/c1-4-6-10-20-30(21-11-7-5-2)26-17-16-24(23(3)22-26)14-15-25-18-19-29-28-13-9-8-12-27(25)28/h8-9,12-19,22H,4-7,10-11,20-21H2,1-3H3/b15-14+ |
InChIキー |
LGDFSOXIRAWTDF-CCEZHUSRSA-N |
異性体SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)C |
正規SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
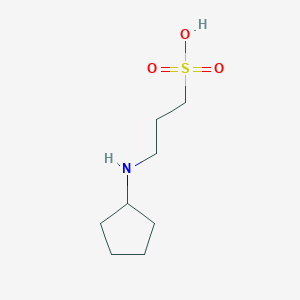
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
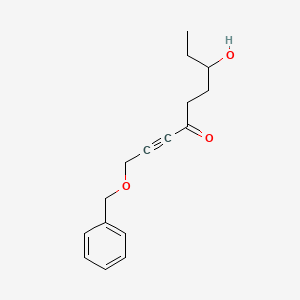
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
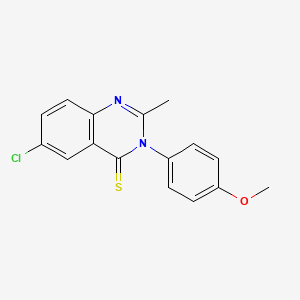
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
